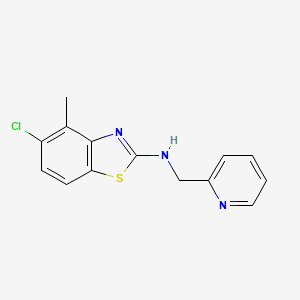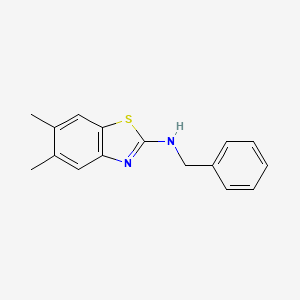![molecular formula C13H17NO3S B1387407 1-[(3,5-Diméthylphényl)sulfonyl]pipéridin-4-one CAS No. 1172855-49-0](/img/structure/B1387407.png)
1-[(3,5-Diméthylphényl)sulfonyl]pipéridin-4-one
Vue d'ensemble
Description
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one is an organic compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol . This compound is characterized by a piperidinone core substituted with a 3,5-dimethylphenylsulfonyl group. It is a member of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
Applications De Recherche Scientifique
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one has several scientific research applications:
Méthodes De Préparation
The synthesis of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of piperidin-4-one with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and substituted piperidine derivatives .
Mécanisme D'action
The mechanism of action of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it has been reported to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The molecular targets and pathways involved include those related to inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one can be compared with other similar compounds, such as:
1-[(3,5-Dimethylphenyl)sulfonyl]piperidine: This compound lacks the ketone group present in 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one, resulting in different chemical reactivity and biological activity.
1-[(3,5-Dimethylphenyl)sulfonyl]pyrrolidin-2-one: This compound has a pyrrolidinone core instead of a piperidinone core, leading to variations in its chemical and biological properties.
1-[(3,5-Dimethylphenyl)sulfonyl]azepan-4-one:
The uniqueness of 1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one lies in its specific substitution pattern and the presence of both the sulfonyl and ketone functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-7-11(2)9-13(8-10)18(16,17)14-5-3-12(15)4-6-14/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQFMMHTBQVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCC(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


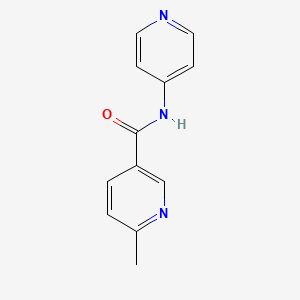
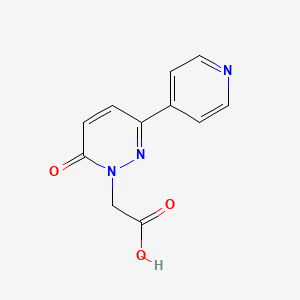
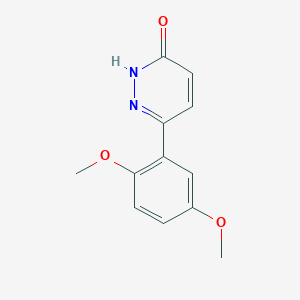
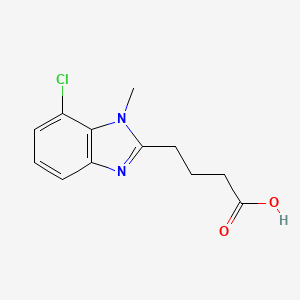
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)
![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)
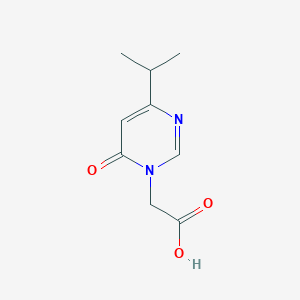
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)

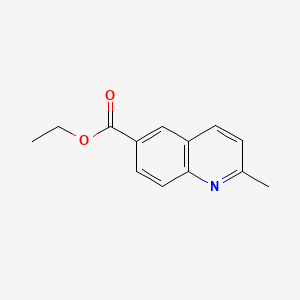
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387342.png)
